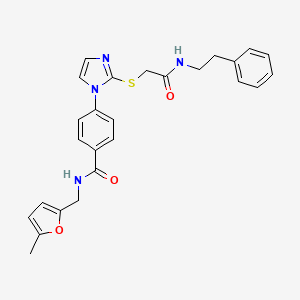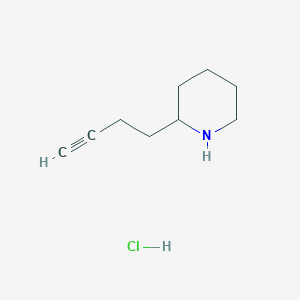![molecular formula C19H19N3O2 B2426179 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile CAS No. 478046-64-9](/img/structure/B2426179.png)
4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile” is a compound with the molecular formula C19H19N3O2 and a molecular weight of 321.38 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H19N3O2/c1-24-18-8-4-16(5-9-18)19(23)22-12-10-21(11-13-22)17-6-2-15(14-20)3-7-17/h2-9H,10-13H2,1H3 . This indicates the presence of a methoxybenzoyl group and a piperazinyl group attached to a benzonitrile group.Physical And Chemical Properties Analysis
“this compound” is a solid substance with a molecular weight of 321.38 .Aplicaciones Científicas De Investigación
Structural Analysis and Crystallography
Research on compounds structurally related to 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile focuses on their crystal structures and conformational studies. For instance, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a related compound, has been analyzed, revealing details about the piperazine ring's chair conformation and the dihedral angles formed with the benzene ring (Faizi et al., 2016). Similarly, the crystal structure and Hirshfeld surface analysis of novel piperazine derivatives provide insights into their molecular interactions and properties (Kumara et al., 2017).
Biological Activity
The biological activity of related piperazine compounds has been extensively studied. For example, a study on (2-Substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives revealed their antimicrobial activity, highlighting the therapeutic potential of such compounds (Mhaske et al., 2014). Another study on new pyridine derivatives synthesized from piperazine and 4-methoxyphenylpiperazine showed considerable antibacterial activity, demonstrating the relevance of piperazine derivatives in antimicrobial research (Patel & Agravat, 2009).
Pharmaceutical Development
Research on compounds similar to this compound often aims at developing new pharmaceuticals. For instance, the synthesis and evaluation of new Urea and Thiourea derivatives of Piperazine doped with Febuxostat showed potential for antiviral and antimicrobial activities, underscoring the importance of such compounds in drug development (Reddy et al., 2013).
Receptor Binding Studies
Compounds structurally related to this compound are also used in receptor binding studies. For example, a study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand, provides valuable information on the structure-affinity relationship at various receptors (Perrone et al., 2000).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
More research is needed to understand the downstream effects of this compound on various biochemical pathways .
Pharmacokinetics
Understanding these properties is crucial for determining the bioavailability of the compound .
Propiedades
IUPAC Name |
4-[4-(4-methoxybenzoyl)piperazin-1-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-24-18-8-4-16(5-9-18)19(23)22-12-10-21(11-13-22)17-6-2-15(14-20)3-7-17/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIIVXZUYRATHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[(2-Fluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2426097.png)

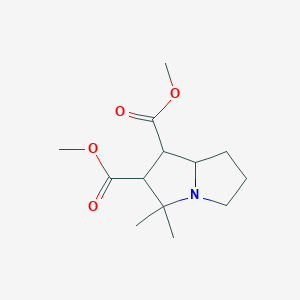
![1-(4-Iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B2426101.png)
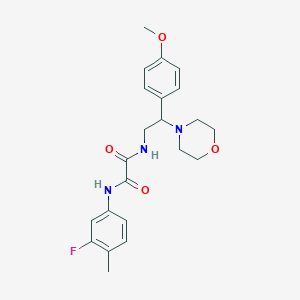

![3-((4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2426110.png)
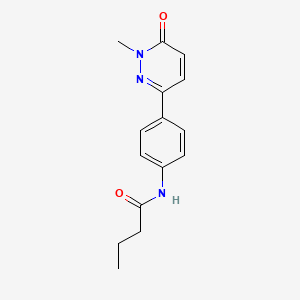
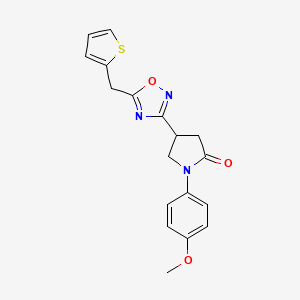
![4-chloro-N-hydroxy-N-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B2426114.png)
